molecular formula C29H28O6 B14958529 3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14958529
M. Wt: 472.5 g/mol
InChI Key: HRRVUXQTZXOBTK-UHFFFAOYSA-N
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Description

3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the family of flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various methods. One commonly used method involves the reaction of 4-methylcoumarin with neobavaisoflavone in the presence of a base. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. it is known to exert its biological activities through various mechanisms, including:

    Enzyme Inhibition: Inhibits the activity of enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase.

    Signaling Pathways: Modulates signaling pathways like PI3K/Akt, MAPK, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
  • 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
  • 4-[(3-methoxybenzyl)oxy]biphenyl

Uniqueness

3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific structure, which allows it to interact with multiple biological targets and pathways.

Properties

Molecular Formula

C29H28O6

Molecular Weight

472.5 g/mol

IUPAC Name

3,4-bis[(3-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C29H28O6/c1-31-21-9-5-7-19(15-21)17-33-26-14-13-24-23-11-3-4-12-25(23)29(30)35-27(24)28(26)34-18-20-8-6-10-22(16-20)32-2/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3

InChI Key

HRRVUXQTZXOBTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)OCC5=CC(=CC=C5)OC

Origin of Product

United States

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